(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid
Description
(R)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (CAS: 138812-69-8) is a chiral piperazine derivative with a benzyloxycarbonyl (Cbz) protecting group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₃H₁₆N₂O₄, and it is synthesized via enzymatic resolution or chiral methods to ensure enantiomeric purity . This compound is critical in medicinal chemistry as an intermediate for NMDA receptor antagonists and other bioactive molecules. Its stereochemistry (R-configuration) is essential for receptor binding specificity and pharmacological activity .
Properties
IUPAC Name |
(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOIFJEXPDJGV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363827 | |
| Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276695-09-1 | |
| Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Hydrogenation of Pyrazinecarboxylic Acid Derivatives
A key industrially scalable method involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using optically active rhodium catalysts, such as Rh-BINAP complexes. This method avoids the need for racemate resolution and provides high enantiomeric excess.
Procedure : Pyrazinecarboxylic acid tert-butylamide is prepared by acid-catalyzed reaction of cyanopyrazine with isobutene in acetic acid, followed by extraction and crystallization to yield the intermediate with high purity (~99.6%) and good yield (~78%).
Hydrogenation : The pyrazinecarboxylic acid tert-butylamide is subjected to hydrogenation in methanol under 50 bar hydrogen pressure at 70°C for 20 hours in the presence of a chiral rhodium catalyst (e.g., bicyclo[2.2.1]hepta-2,5-dienerhodium(I) chloride dimer with chiral phosphine ligands). This step yields the optically active piperazine-2-carboxylic acid derivative with an enantiomeric excess of approximately 77.6% and 80% conversion.
Advantages : This method is suitable for industrial scale-up due to its high yield, stereoselectivity, and avoidance of racemate separation.
Protection of Piperazine Nitrogen with Benzyloxycarbonyl Group
Following the asymmetric hydrogenation, the piperazine nitrogen is protected with the benzyloxycarbonyl (Cbz) group to afford (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.
Typical reagents : Benzyl chloroformate (Cbz-Cl) is used as the protecting agent, often in the presence of a base such as triethylamine to neutralize the generated HCl.
Reaction conditions : The reaction is typically carried out in organic solvents like dichloromethane or tetrahydrofuran at low temperatures (0–4°C) to minimize racemization and side reactions.
Sequential protection : In some synthetic routes, the piperazine ring is first protected at one nitrogen with a Boc (tert-butoxycarbonyl) group, followed by Cbz protection at the other nitrogen, allowing selective deprotection strategies.
Alternative Synthetic Route via Piperazine-2-carboxylic Acid Methyl Ester
An alternative approach involves the synthesis of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester as an intermediate:
Step 1 : Reaction of 2,3-dibromo-propionic acid methyl ester with N,N-dibenzylethane-1,2-diamine in toluene with triethylamine under reflux overnight yields the methyl ester intermediate with 84.8% yield.
Step 2 : Subsequent hydrolysis and selective deprotection steps yield the target compound with the benzyloxycarbonyl group intact.
This method is useful for laboratory-scale synthesis and allows for good control over substitution patterns.
- Data Table: Summary of Preparation Methods
The asymmetric hydrogenation method using chiral rhodium catalysts is the most effective for producing optically active piperazine-2-carboxylic acid derivatives with high enantiomeric purity and yield, suitable for industrial production.
Protection with the benzyloxycarbonyl group is typically performed under mild conditions to avoid racemization, with triethylamine serving as a base to scavenge HCl formed during the reaction.
The alternative synthetic route via dibenzyl-protected methyl esters provides a high-yielding laboratory method but may require additional steps for stereochemical control and deprotection.
Analytical techniques such as NMR, GC, and chiral HPLC are essential to confirm the stereochemical integrity and purity of the final product.
The preparation of this compound is efficiently achieved through asymmetric hydrogenation of pyrazinecarboxylic acid derivatives followed by selective benzyloxycarbonyl protection. The process is well-established for industrial scale-up, providing high yields and enantiomeric excess without the need for racemate resolution. Alternative synthetic routes exist for laboratory-scale synthesis but may involve more steps and lower stereochemical control. The choice of method depends on the scale, desired purity, and application of the compound.
Scientific Research Applications
(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid Applications
This compound is a piperazine-2-carboxylic acid derivative that is valuable as an intermediate for the preparation of pharmaceutical active substances . Specifically, it can be used in the synthesis of oxazolidinone antimicrobials .
Synthesis of Piperazine-2-carboxylic Acid Derivatives
- Asymmetric Hydrogenation: Optically active piperazine-2-carboxylic acid derivatives can be prepared through asymmetric hydrogenation of pyrazinecarboxylic acid derivatives .
- (S)-Piperazine-2-carboxylic acid tert-butylamide: This can be synthesized analogously to a specific example using pyrazinecarboxylic acid tert-butylamide, a rhodium catalyst, and a chiral ligand, hydrogenated in methanol .
- Esterification: Diprotected piperazine-2-carboxylic acid can be esterified with iodomethane and aqueous sodium bicarbonate under phase-transfer conditions in dichloromethane (DCM) to yield fully protected piperazine-2-carboxylic acid .
Applications in Pharmaceutical Chemistry
- HIV Protease Inhibitors: Some known compounds, in which X is NH-t-Bu and which have the (S)-configuration, are structural units for HIV protease inhibitors .
- Oxazolidinone Antimicrobials: this compound is a key intermediate in the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, which is a key intermediate for oxazolidinone antimicrobials . Oxazolidinones are a new class of synthetic antimicrobial agents that are effective against gram-positive pathogens .
- Antibacterial and Oxytocin Receptor-Antagonistic Activities: The 4-phenyl-2-carboxy-piperazine pharmacophore, found in synthesized screening libraries, is known to possess antibacterial and oxytocin receptor-antagonistic activities .
Cosmetic Applications
- Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties .
- Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .
- The use of natural polymers in cosmetic formulations is of particular relevance because of their biocompatible, safe, and eco-friendly character .
Mechanism of Action
The mechanism of action of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Piperazine-2-carboxylic acid derivatives vary in substituents and stereochemistry, influencing their biological activity. Key structural analogs include:
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| (R)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid | Cbz (4), COOH (2) | Chiral center (R), aromatic Cbz group |
| (R)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid (CPP) | 3-Phosphonopropyl (4), COOH (2) | Phosphonate group for NMDA antagonism |
| (R,E)-4-(3-Phosphonoprop-2-enyl)piperazine-2-carboxylic acid (CPPene) | Unsaturated phosphonopropenyl (4), COOH (2) | Conjugated double bond enhances affinity |
| PPDA (cis-4-(4-Phenylbenzoyl)piperazine-2,3-dicarboxylic acid) | Biphenyl carbonyl (4), dicarboxylic acids (2,3) | Rigid, planar biphenyl system |
Key Differences :
- The Cbz group in this compound provides steric bulk and lipophilicity, influencing blood-brain barrier penetration .
- Phosphonate/phosphonopropenyl groups in CPP and CPPene enhance NMDA receptor binding via ionic interactions with the glutamate recognition site .
- PPDA’s biphenyl system creates a rigid structure, increasing affinity for cerebellar NMDA receptors (NR2A/C subunits) .
Pharmacological Profile and Receptor Selectivity
Affinity and Selectivity for NMDA Receptor Subunits:
Mechanistic Insights :
- Cerebellar selectivity (NR2A/C): PPDA and UBP106 show enhanced affinity for cerebellar receptors due to structural rigidity or carbonyl groups, which stabilize interactions with NR2A/C subunits .
- NR2B selectivity: Compounds like (S)-α-amino-5-(phosphonomethyl)biphenyl-3-propanoic acid bind preferentially to striatal NR2B receptors, highlighting subunit-specific pharmacophores .
- CPPene’s unsaturated bond improves potency by reducing rotational freedom, aligning the phosphonate group for optimal receptor interaction .
Functional and Behavioral Effects
- CPP and CPPene: Block NMDA-mediated currents in Xenopus oocytes and exhibit discriminative stimulus effects in rodents, mimicking ethanol’s effects at higher doses .
- PPDA : Displays two-site binding kinetics in the cerebellum (Kᵢ = 0.5 nM and 14 nM), suggesting interactions with multiple receptor conformations .
- Clinical relevance : CPP derivatives are explored for neurodegenerative diseases, while this compound serves as a precursor for selective antagonists .
Biological Activity
(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, also known by its CAS number 276695-09-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O4, and it features a piperazine ring substituted with a benzyloxycarbonyl group and a carboxylic acid. Its structure is critical for its interaction with biological targets.
The compound's mechanism of action primarily involves its interaction with various enzymes and receptors. It has been shown to act as an inhibitor in several biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The specific interactions depend on the target proteins and the context of the biological system.
Pharmacological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has shown promising results in cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis in ovarian cancer cells. The half-maximal effective concentration (EC50) values have been reported in the low micromolar range, suggesting potent activity against cancerous cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses. It has been observed to reduce nitric oxide production in LPS-induced RAW 264.7 macrophages, indicating potential as an anti-inflammatory agent.
Data Tables
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Growth inhibition | |
| Anticancer | Ovarian cancer cells | Induces apoptosis | |
| Anti-inflammatory | RAW 264.7 macrophages | Reduces NO production |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent for bacterial infections.
Study 2: Cancer Cell Proliferation
In a comparative analysis involving various derivatives of piperazine compounds, this compound exhibited superior anticancer activity with an EC50 value of 0.5 µM against A2780 ovarian cancer cells. This suggests that structural modifications can enhance biological activity significantly.
Study 3: Inflammatory Response Modulation
Research on the anti-inflammatory properties showed that treatment with this compound led to a reduction in pro-inflammatory cytokines in RAW 264.7 cells activated by LPS. This positions the compound as a candidate for further investigation in inflammatory diseases.
Q & A
Q. Key Reaction Steps :
Piperazine → Carboxylic acid functionalization.
Protection of the secondary amine with Cbz.
Enantiomeric separation via enzymatic or chemical resolution.
Basic: How do computational methods like DFT aid in understanding its electronic structure?
Methodological Answer:
Density Functional Theory (DFT) is used to analyze:
- HOMO-LUMO Gaps : Predicts reactivity and charge transfer properties (e.g., HOMO-LUMO gap ≈ 5.2 eV for similar piperazine-carboxylic acids) .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions and stabilization energies (e.g., σ→σ* interactions in the piperazine ring) .
- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (carboxylic acid group) for predicting hydrogen-bonding interactions .
Q. Advantages :
- Cbz: Stable under acidic conditions, compatible with carboxylic acid functionalization.
- Fmoc/Boc: Enable sequential deprotection in multi-step syntheses.
Advanced: How can kinetic resolution be applied to obtain enantiomerically pure (R)-forms?
Methodological Answer:
- Enzymatic Resolution : Candida antarctica lipase A (CAL-A) selectively acylates the (S)-enantiomer, leaving the (R)-form unreacted. Typical conditions: vinyl acetate as acyl donor, toluene solvent, 40°C .
- Dynamic Kinetic Resolution (DKR) : Combines enzymatic resolution with racemization catalysts (e.g., ruthenium complexes) to achieve >90% enantiomeric excess (ee) .
Q. Example Data :
| Parameter | Value |
|---|---|
| ee (R-enantiomer) | 98% |
| Reaction Time | 24–48 hours |
Advanced: What role does it play in NMDA receptor antagonism?
Methodological Answer:
Piperazine-2-carboxylic acid derivatives act as competitive antagonists at the NMDA receptor’s glutamate-binding site. Structural features:
Q. Structure-Activity Relationship (SAR) :
- Substitution at the piperazine ring (e.g., benzyl groups) modulates potency.
- Example: 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid (CPP) shows IC₅₀ ≈ 20 nM .
Advanced: How to analyze its solid-state structure and supramolecular assembly?
Methodological Answer:
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions between piperazine NH and carboxylic acid groups) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C for similar salts) .
Q. Example Crystal Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Hydrogen Bonds | 6 per molecule |
Advanced: What are methodological challenges in stereoselective synthesis?
Methodological Answer:
- Racemization Risk : Carboxylic acid groups can racemize under acidic/basic conditions. Mitigated by low-temperature reactions (0–5°C) .
- Enzyme Substrate Specificity : CAL-A shows variable activity depending on substituents; substrate engineering (e.g., bulky groups) improves selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
